2-Methylphenyl diphenylphosphinite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylphenyl diphenylphosphinite is an organophosphorus compound with the molecular formula C19H17OP. It is a member of the phosphinite family, characterized by the presence of a phosphorus atom bonded to an oxygen atom and two phenyl groups. This compound is used as a ligand in homogeneous catalysis and coordination chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methylphenyl diphenylphosphinite can be synthesized through the alcoholysis of organophosphinous chlorides. For example, the reaction of chlorodiphenylphosphine with methanol in the presence of a base yields methyl diphenylphosphinite . The general reaction is as follows: [ \text{ClPPh}_2 + \text{CH}_3\text{OH} \rightarrow \text{CH}_3\text{OPPh}_2 + \text{HCl} ]
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving purification steps such as distillation or recrystallization to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 2-Methylphenyl diphenylphosphinite undergoes various chemical reactions, including:
-
Oxidation: Oxidation of phosphinites leads to the formation of phosphinates. For example, the oxidation of this compound with oxygen produces the corresponding phosphinate . [ 2 \text{P(OR)R}_2 + \text{O}_2 \rightarrow 2 \text{OP(OR)R}_2 ]
-
Substitution: Phosphinites can participate in substitution reactions, where the phosphorus atom is substituted by other groups. Common reagents include halides and organometallic compounds .
Common Reagents and Conditions:
Oxidizing Agents: Oxygen, hydrogen peroxide.
Substituting Agents: Halides, Grignard reagents.
Major Products:
Phosphinates: Formed through oxidation reactions.
Substituted Phosphinites: Formed through substitution reactions.
Scientific Research Applications
2-Methylphenyl diphenylphosphinite has a wide range of applications in scientific research, including:
Biology: Employed in the synthesis of biologically active compounds and as a reagent in biochemical studies.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 2-Methylphenyl diphenylphosphinite involves its role as a ligand in catalytic processes. The phosphorus atom in the compound coordinates with metal centers, facilitating various catalytic reactions. The molecular targets and pathways involved depend on the specific catalytic process and the metal center used .
Comparison with Similar Compounds
- Methyl diphenylphosphinite
- Ethyl diphenylphosphinite
- Dimethyl phenylphosphonite
- Diethyl methylphosphonite
Comparison: 2-Methylphenyl diphenylphosphinite is unique due to the presence of the 2-methylphenyl group, which can influence its reactivity and coordination properties. Compared to other phosphinites, it may exhibit different steric and electronic effects, making it suitable for specific catalytic applications .
Properties
CAS No. |
63426-87-9 |
---|---|
Molecular Formula |
C19H17OP |
Molecular Weight |
292.3 g/mol |
IUPAC Name |
(2-methylphenoxy)-diphenylphosphane |
InChI |
InChI=1S/C19H17OP/c1-16-10-8-9-15-19(16)20-21(17-11-4-2-5-12-17)18-13-6-3-7-14-18/h2-15H,1H3 |
InChI Key |
WCMUOXNCFPUFPT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1OP(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.